

Application Note: Formulation of C₂₀H₁₈BrN₃-Based Nanoparticles for Targeted Drug Delivery

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Compound of Interest

Compound Name: C₂₀H₁₈BrN₃

Cat. No.: B142555

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound **C₂₀H₁₈BrN₃** represents a class of nitrogen-containing organic molecules with potential applications in targeted drug delivery and bioimaging. The formulation of these molecules into nanoparticles can enhance their therapeutic efficacy by improving solubility, stability, and enabling targeted delivery to specific tissues or cells. This document outlines a general experimental protocol for the formulation and characterization of **C₂₀H₁₈BrN₃** nanoparticles using the nanoprecipitation method.

Experimental Protocols

1. Materials and Methods

A comprehensive list of necessary materials and equipment is provided below.

Category	Item	Specifications
Active Compound	C20H18BrN3	Purity >95%
Organic Solvent	Tetrahydrofuran (THF)	HPLC grade
Aqueous Phase	Deionized Water	Ultra-pure
Stabilizer	Pluronic F-127	Sigma-Aldrich
Equipment	Magnetic Stirrer	-
Syringe Pump	-	
Dynamic Light Scattering (DLS)	Malvern Zetasizer	
Transmission Electron Microscope (TEM)	FEI Tecnai series	
UV-Vis Spectrophotometer	-	

2. Nanoparticle Formulation: Nanoprecipitation Method

The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for preparing organic nanoparticles.

Protocol:

- Preparation of Organic Phase: Dissolve 10 mg of **C20H18BrN3** in 5 mL of Tetrahydrofuran (THF).
- Preparation of Aqueous Phase: Dissolve 50 mg of Pluronic F-127 in 50 mL of deionized water. This solution acts as the stabilizer.
- Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer at 500 rpm, inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min using a syringe pump.
- Solvent Evaporation: Continue stirring the resulting nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of THF.

- Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes to remove any aggregates. Collect the supernatant containing the purified nanoparticles.

3. Characterization of Nanoparticles

3.1. Particle Size and Zeta Potential

- Method: The hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles are determined by Dynamic Light Scattering (DLS). The surface charge (zeta potential) is also measured using the same instrument.
- Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a Malvern Zetasizer at 25°C.

3.2. Morphology

- Method: The size, shape, and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM).
- Procedure: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid, allow it to air dry, and then visualize under the TEM.

3.3. Encapsulation Efficiency and Drug Loading

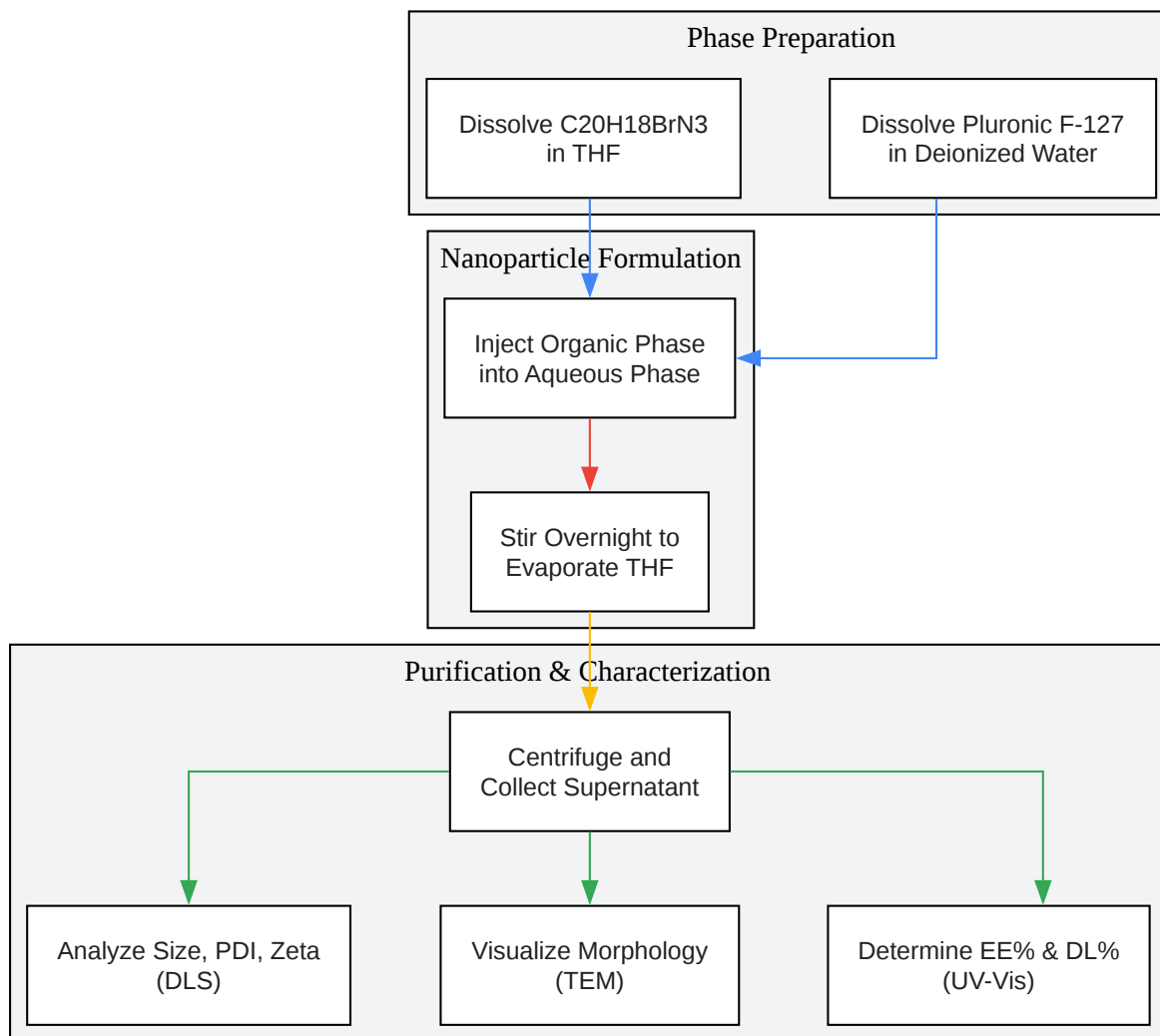
- Method: The amount of **C20H18BrN3** encapsulated within the nanoparticles is determined indirectly using UV-Vis spectrophotometry.
- Procedure:
 - Centrifuge a known volume of the nanoparticle suspension at 15,000 rpm for 30 minutes.
 - Collect the supernatant and measure the concentration of free **C20H18BrN3** using a UV-Vis spectrophotometer at its maximum absorption wavelength.
 - Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
 - $EE\% = [(Total\ amount\ of\ drug - Amount\ of\ free\ drug) / Total\ amount\ of\ drug] \times 100$

- DL% = $\left[\frac{\text{Total amount of drug} - \text{Amount of free drug}}{\text{Total weight of nanoparticles}} \right] \times 100$

Quantitative Data Summary

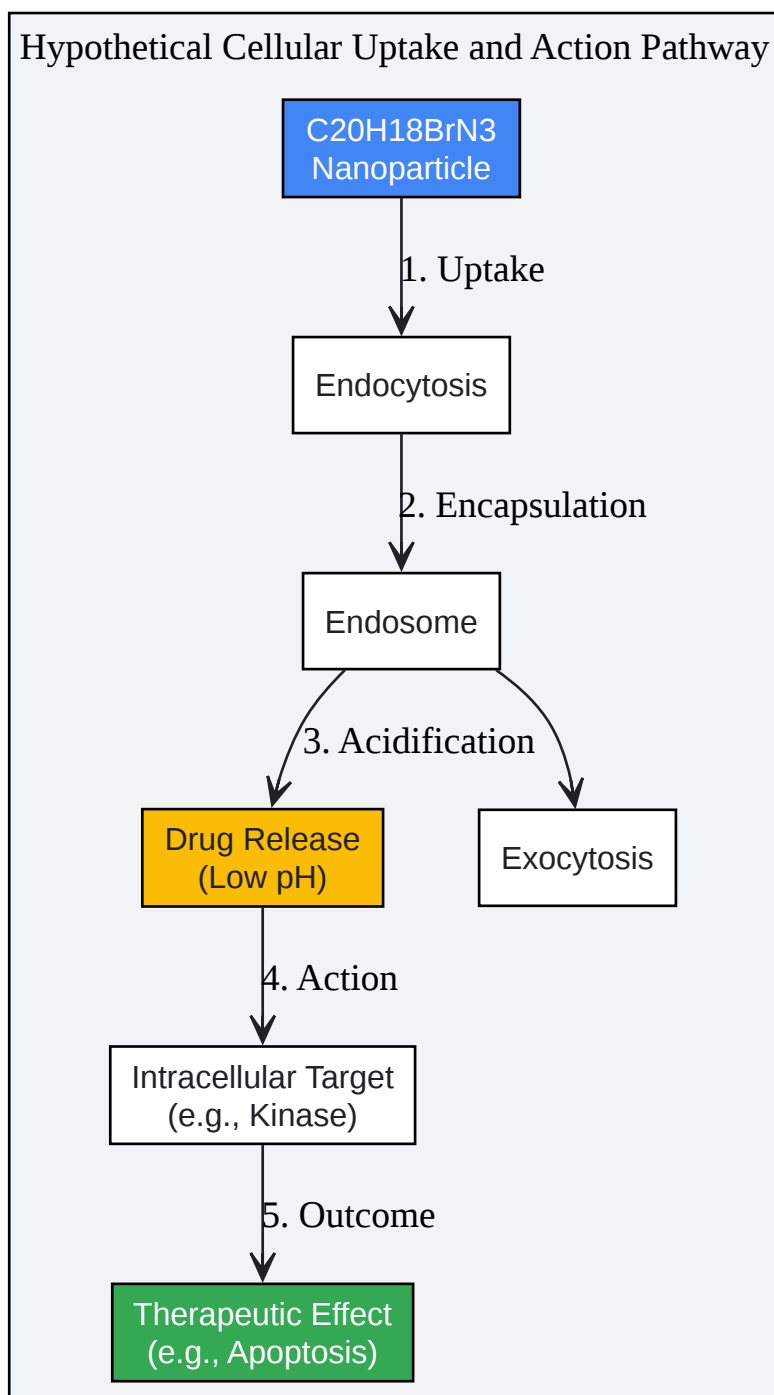
Parameter	Value	Method
Particle Size (Hydrodynamic Diameter)	150 ± 20 nm	DLS
Polydispersity Index (PDI)	< 0.2	DLS
Zeta Potential	-15 ± 5 mV	DLS
Encapsulation Efficiency (EE%)	> 85%	UV-Vis
Drug Loading (DL%)	~5%	UV-Vis

Visualizations



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Caption: Experimental workflow for **C20H18BrN3** nanoparticle formulation.



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Caption: Hypothetical signaling pathway for nanoparticle cellular uptake.

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